4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine under appropriate conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Addition of the Pyrrolidine Ring: The pyrrolidine ring can be added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to form the corresponding benzylamine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-furan-2-yl-1-isopropylcarbamoyl-vinyl)-benzamide
- 4-chloro-N-(2-furan-2-yl-1-(2-methoxy-ethylcarbamoyl)-vinyl)-benzamide
- 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
Uniqueness
4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, enhances its potential for biological activity and its ability to interact with various molecular targets .
Properties
Molecular Formula |
C17H19ClN2O2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C17H19ClN2O2/c18-14-7-5-13(6-8-14)17(21)19-12-15(16-4-3-11-22-16)20-9-1-2-10-20/h3-8,11,15H,1-2,9-10,12H2,(H,19,21) |
InChI Key |
FLPJUKGLWMPBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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